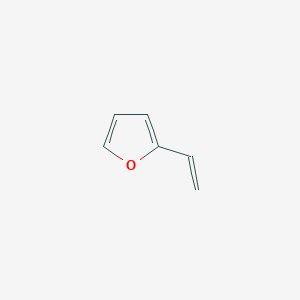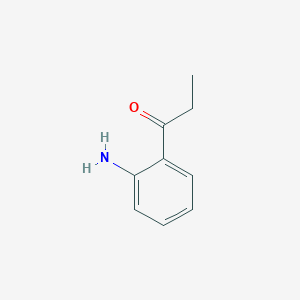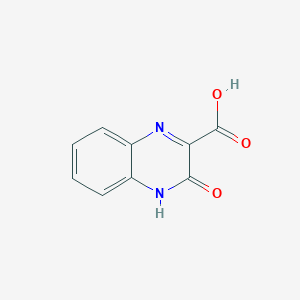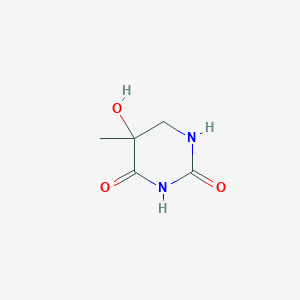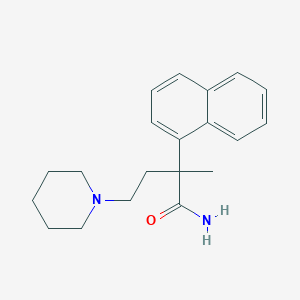
Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-, also known as 2-Methyl-2-(1-naphthyl)-4-piperidinol butyramide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of piperidine and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been found to have an affinity for the sigma-1 receptor, which has been linked to a variety of physiological processes, including pain perception, inflammation, and neuroprotection.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- are varied and have been studied extensively. In addition to its inhibitory effect on acetylcholinesterase, this compound has been found to have anti-inflammatory and analgesic effects. It has also been shown to have a neuroprotective effect, which may be due to its affinity for the sigma-1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- is its ability to inhibit acetylcholinesterase, which can lead to improvements in cognitive function. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it useful for studying these physiological processes. However, there are also limitations to using this compound in lab experiments. For example, its affinity for the sigma-1 receptor may make it difficult to isolate the specific effects of the compound on other physiological processes.
Zukünftige Richtungen
There are many potential future directions for research on Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-. One area of interest is its potential use as a treatment for Alzheimer's disease. Since this compound has been found to inhibit acetylcholinesterase, it may be able to improve cognitive function in individuals with this disease. Additionally, further research could explore the compound's potential as an anti-inflammatory and analgesic agent. Finally, the compound's affinity for the sigma-1 receptor could be further studied to better understand its role in various physiological processes.
Synthesemethoden
The synthesis of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- involves the reaction of 2-methyl-2-(1-naphthyl)-4-piperidinol with butyric anhydride. This reaction results in the formation of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-, which can be purified through recrystallization. The purity of the compound can be verified through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. This compound has been found to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improvements in cognitive function.
Eigenschaften
CAS-Nummer |
1505-98-2 |
|---|---|
Produktname |
Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- |
Molekularformel |
C20H26N2O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-methyl-2-naphthalen-1-yl-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C20H26N2O/c1-20(19(21)23,12-15-22-13-5-2-6-14-22)18-11-7-9-16-8-3-4-10-17(16)18/h3-4,7-11H,2,5-6,12-15H2,1H3,(H2,21,23) |
InChI-Schlüssel |
FLHRAPZVGFZSQD-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Kanonische SMILES |
CC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Synonyme |
α-Methyl-α-(2-piperidinoethyl)-1-naphthaleneacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



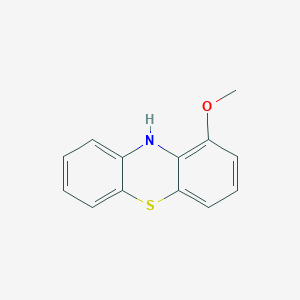


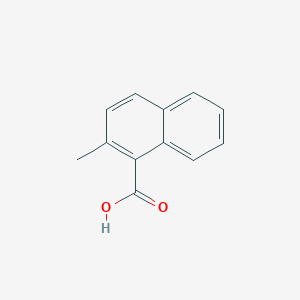
![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)
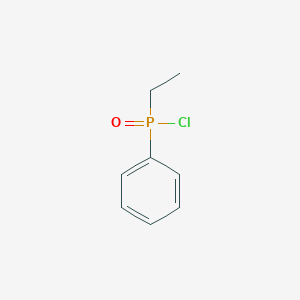
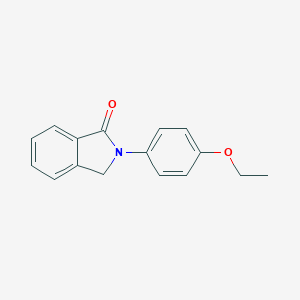
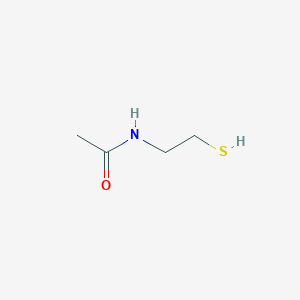
![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)
